

Alternative linkers to "Dimethyl 1H-imidazole-4,5-dicarboxylate" for MOF synthesis

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Compound of Interest

Compound Name:	Dimethyl 1H-imidazole-4,5-dicarboxylate
Cat. No.:	B105194

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Beyond the Standard: A Comparative Guide to Alternative Linkers for MOF Synthesis

For researchers, scientists, and drug development professionals seeking to innovate beyond the conventional, this guide offers a comprehensive comparison of alternative organic linkers to the widely used **Dimethyl 1H-imidazole-4,5-dicarboxylate** for the synthesis of Metal-Organic Frameworks (MOFs). This document provides an objective analysis of their performance, supported by experimental data, and includes detailed methodologies to facilitate the design and synthesis of next-generation MOFs with tailored properties for applications ranging from gas storage and separation to catalysis and drug delivery.

The selection of the organic linker is a critical determinant of the final properties of a MOF, influencing its porosity, stability, and functionality. While **Dimethyl 1H-imidazole-4,5-dicarboxylate** has proven to be a versatile building block, the exploration of alternative linkers opens up a vast design space for creating novel materials with enhanced performance. This guide focuses on three prominent classes of alternative linkers: functionalized imidazole-dicarboxylates, triazole-based linkers, and tetrazole-based linkers.

Performance Comparison of Alternative Linkers

The following tables summarize key performance metrics for MOFs synthesized with various alternative linkers, providing a basis for rational linker selection.

Table 1: Comparison of Imidazole-Based Linkers

Linker	Metal Ion	MOF Designation	BET Surface Area (m ² /g)	Pore Volume (cm ³ /g)	Thermal Stability (°C)	Key Applications
2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid	Ba(II), Cd(II)	[Ba(0-CPH ₂ IDC)] _n , {[Cd(0-CPH ₂ IDC)(4,4'-bipy) _{0.5} (H ₂ O) ₂]·3H ₂ O} _n	Not Reported	Not Reported	>300	Proton Conduction [1]
3,3',5,5'-tetra(1H-imidazol-1-yl)-1,1'-biphenyl (with multicarboxylates)	Zn(II), Co(II)	[Zn ₂ (L)(2,6-NDC)(OAc) ₂]·2H ₂ O, [Co ₂ (L)(OBA) ₂]·8H ₂ O	Not Reported	Not Reported	Up to 400	Gas Sorption[2]
1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM)	Cu(II), Cr(II), Al(III)	TIBM-Cu, TIBM-Cr, TIBM-Al	TIBM-Cu: Not specified	Not specified	TIBM-Cu: ~350	CO ₂ Capture[3]

Table 2: Comparison of Triazole-Based Linkers

Linker	Metal Ion	MOF Designation	BET Surface Area (m ² /g)	Pore Volume (cm ³ /g)	Thermal Stability (°C)	Key Applications
4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole (with thiophene dicarboxylate)	Zn(II)	MOF-1-Zn, MOF-2-Zn	Not Reported	Not Reported	Not Reported	Structural Diversity[4]
Triazole-containing octacarboxylate	Cu(II)	NTU-105	High Porosity	Not Reported	Not Reported	CO ₂ Conversion [5]
4-(methylthio)-2-(4H-1,2,4-triazole-4-yl)butanoic acid	Zn(II)	Not Specified	Not Reported	Not Reported	Not Reported	Medicinal Chemistry[6]

Table 3: Comparison of Tetrazole-Based Linkers

Linker	Metal Ion	MOF Designation	BET Surface Area (m ² /g)	Pore Volume (cm ³ /g)	Thermal Stability (°C)	Key Applications
2,6-di(1H-tetrazol-5-yl)naphthalene	Ni(II)	NINDTz	320	Not Reported	300	Gas Separation[7]
2-(1H-tetrazol-5-yl)pyrimidine	Cu(II)	Isomers 2 & 3	Not Reported	Not Reported	Not Reported	Selective CO ₂ Adsorption[8]
In situ generated tetrazole derivatives	Ag(I), Cd(II), Pb(II)	1-4	Not Reported	Not Reported	354-389	Energetic Materials[9]

Experimental Protocols

Reproducibility is paramount in materials synthesis. This section provides detailed methodologies for the synthesis of representative MOFs from each class of alternative linkers.

Synthesis of a Functionalized Imidazole-Based MOF: $\{[Cd(o\text{-CPH}_2\text{IDC})(4,4'\text{-bipy})_{0.5}(\text{H}_2\text{O})_2]\cdot 3\text{H}_2\text{O}\}_n$ [1]

- Reactants: A mixture of Cd(NO₃)₂·4H₂O (0.1 mmol, 30.8 mg), 2-(2-carboxyphenyl)-1H-imidazole-4,5-dicarboxylic acid (o-CPH₂IDC) (0.1 mmol, 29.2 mg), 4,4'-bipyridine (0.05 mmol, 7.8 mg), and 10 mL of H₂O.
- Procedure: The mixture is placed in a 20 mL Teflon-lined stainless steel vessel.
- Reaction Conditions: The vessel is heated to 160 °C for 72 hours.
- Cooling: The vessel is then cooled to room temperature at a rate of 5 °C/h.

- Product Isolation: Colorless block-shaped crystals are obtained, washed with distilled water, and dried in air.

Synthesis of a Triazole-Based MOF: MOF-1-Zn[4]

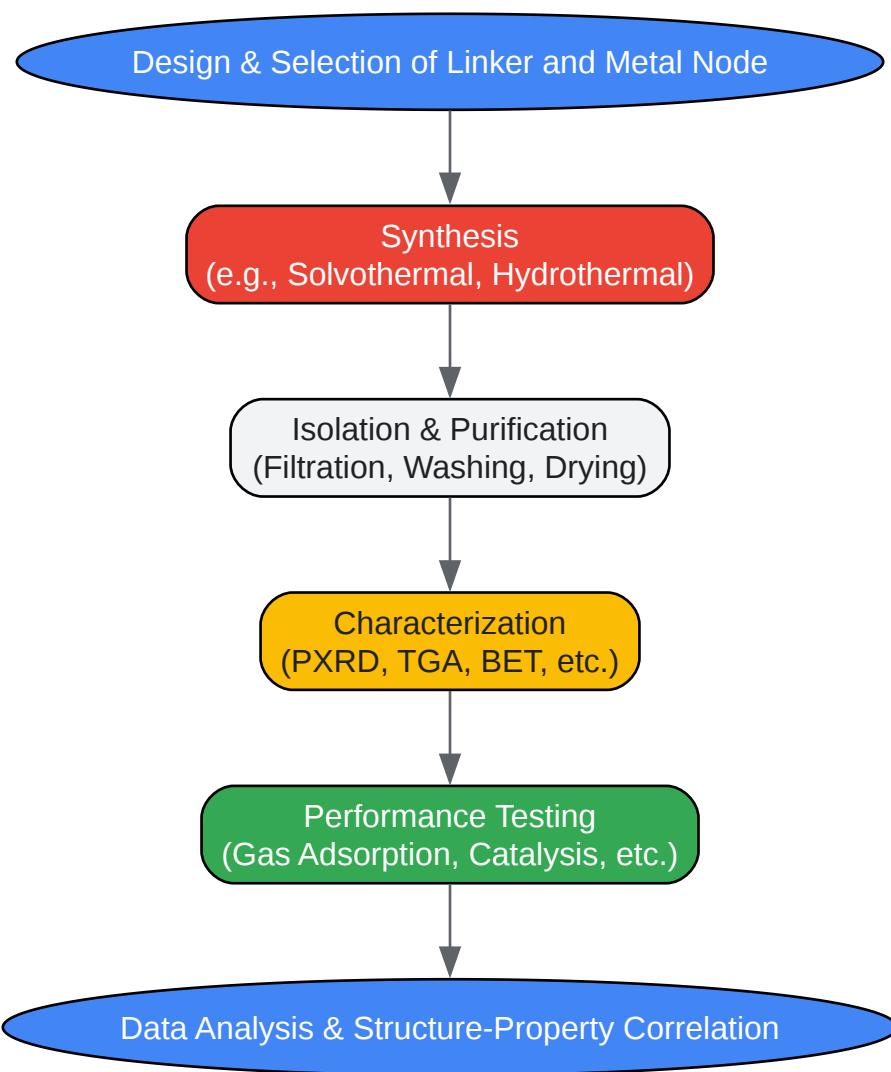
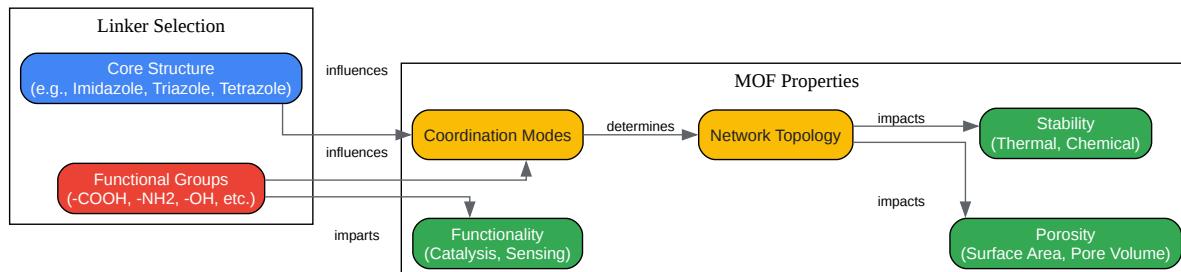
- Reactants: A mixture of $Zn(NO_3)_2 \cdot 6H_2O$ (0.05 mmol), 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt) (0.05 mmol), and 2,5-thiophenedicarboxylic acid (H_2tdc) (0.05 mmol).
- Solvent: 3 mL of N,N-dimethylformamide (DMF).
- Procedure: The reactants are dissolved in DMF in a screw-capped vial.
- Reaction Conditions: The vial is heated in an oven at 120 °C for 48 hours.
- Product Isolation: The resulting crystals are washed with fresh DMF and dried.

Synthesis of a Tetrazole-Based MOF: NiNDTz[7]

- Reactants: A solution of $NiCl_2 \cdot 6H_2O$ (26.5 mg, 0.12 mmol) in 0.5 mL of water is added to a 2.0 mL N,N-dimethylformamide (DMF) solution of 2,6-di(1H-tetrazol-5-yl)naphthalene (NDTz) (29.5 mg, 0.12 mmol).
- Procedure: The solution is poured into a 4 mL vial.
- Reaction Conditions: The vial is heated at 90 °C for 1 day.
- Product Isolation: Pale pink block-shaped crystals are obtained, filtered from the reaction media, washed with DMF, H_2O , and MeOH, and then dried in air.

Logical Relationships and Experimental Workflow

The strategic selection of an organic linker is a cornerstone of rational MOF design. The chemical nature of the linker directly dictates the potential coordination modes, the resulting network topology, and the physicochemical properties of the final material. The following diagrams illustrate these relationships and a typical experimental workflow for MOF synthesis and characterization.



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